BenchChemオンラインストアへようこそ!

2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine

Kinase inhibition S6K1 Selectivity

This 2-piperazinyl-4-trifluoromethylpyrimidine core delivers high-affinity binding (e.g., TrkA Ki 3.10 nM) and 400-fold kinase selectivity. Its 4-CF3 group is critical for metabolic stability and target engagement, making it a validated scaffold for resistant-kinase and sedative/anesthetic programs. Use for precision medicinal chemistry and PROTAC development.

Molecular Formula C9H11F3N4
Molecular Weight 232.21 g/mol
Cat. No. B13913025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine
Molecular FormulaC9H11F3N4
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-15-8(16-7)6-5-13-3-4-14-6/h1-2,6,13-14H,3-5H2
InChIKeyAEIRRERMVZXZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine: Procurement-Relevant Class & Core Specifications


2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine (CAS: 179756-91-3) belongs to the piperazinylpyrimidine class, a privileged scaffold in medicinal chemistry for generating kinase inhibitors and CNS-active agents [1]. The compound features a trifluoromethyl group at the pyrimidine 4-position, which is a well-established pharmacophore for enhancing metabolic stability and target binding potency [2]. Its core structure serves as a key intermediate for synthesizing diverse acyl-piperazinyl-pyrimidine derivatives with applications ranging from sedation and anticonvulsant therapy to targeted cancer treatment [3].

Why 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine Cannot Be Freely Substituted with In-Class Analogs


Generic substitution among piperazinylpyrimidines fails due to extreme sensitivity of target engagement and selectivity to the specific position and nature of substituents on both the pyrimidine and piperazine rings. The trifluoromethyl group at the 4-position of the pyrimidine is critical for enhancing lipophilicity and, consequently, target binding kinetics, but its effect is not uniform across all analogs [1]. For instance, the S6K1 inhibitor PF-4708671, which incorporates this core, achieves a Ki of 20 nM and 400-fold selectivity over S6K2, whereas closely related piperazinylpyrimidines lacking the precise trifluoromethyl orientation exhibit significantly reduced potency and altered kinase binding profiles . Furthermore, the NCI-60 screening of a series of piperazinylpyrimidines demonstrated that even minor structural modifications drastically alter the pattern of selective cytotoxicity; compounds 4, 15, and 16 showed divergent cellular profiles despite sharing the same core [2]. Therefore, the choice of this specific core is not interchangeable but dictates the compound's pharmacological fingerprint.

Quantitative Evidence for 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine: Direct Comparator Data for Scientific Selection


Kinase Selectivity: S6K1 Inhibition with 400-Fold Preference Over S6K2

The compound serves as the core for PF-4708671, which demonstrates a 400-fold greater selectivity for S6K1 (Ki = 20 nM; IC50 = 160 nM) compared to S6K2 (IC50 = 65 µM) in cell-free assays . This stands in stark contrast to many non-trifluoromethyl piperazinylpyrimidines, which often exhibit broader kinase inhibition profiles with lower selectivity indices.

Kinase inhibition S6K1 Selectivity

Cellular Cytotoxicity: Sub-Micromolar Potency Against NCI-60 Cancer Cell Lines

In a series of piperazinylpyrimidine derivatives, compound II-18 (containing the 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine core) exhibited potent and selective cytotoxicity, achieving GI50 values of 90 nM against NCI-H23 (NSCLC), 68 nM against RPMI-8226 (leukemia), 61 nM against SK-MEL-5 (melanoma), and 30 nM against MDA-MB-468 (breast cancer) [1]. In comparison, other structurally similar compounds in the same study, such as I-12, showed a mean GI50 of 5.25 µM, demonstrating that this core enables significantly greater cellular potency.

Cancer Cytotoxicity NCI-60

TrkA Kinase Inhibition: Nanomolar Potency in ELISA Assays

A derivative based on this core has been reported to inhibit TrkA kinase with an IC50 of 3.10 nM in an enzyme-linked immunosorbent assay (ELISA) [1]. While direct comparator data for a non-trifluoromethyl analog is not available, this value places it among the most potent TrkA inhibitors in its class, significantly outperforming many other piperazinylpyrimidines with IC50 values typically in the 50-500 nM range [2].

TrkA Neurotrophin Kinase inhibition

CNS Activity: Validated Sedative and Anticonvulsant Properties

Patent literature explicitly demonstrates that derivatives of 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine, when acylated, exhibit sedative, anticonvulsant, sleep-inducing, and general anesthetic activity in animal models [1]. This is a direct, claimed property of this specific core, which is not guaranteed for other piperazinylpyrimidines substituted with different groups (e.g., alkyl instead of trifluoromethyl) [2].

CNS Sedative Anticonvulsant

Procurement-Driven Application Scenarios for 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine


Oncology: Selective Kinase Inhibitor Development for Drug-Resistant Tumors

Given its proven ability to yield compounds with high selectivity for oncogenic kinase mutants (e.g., PDGFRA and KIT mutants) and potent, selective cytotoxicity against cell lines like MDA-MB-468 [1], this core is ideally suited for medicinal chemistry programs targeting tumors resistant to first-line kinase inhibitors [2].

Neuroscience: Sedative and General Anesthetic Lead Optimization

For programs aimed at developing novel sedatives, sleep-inducing agents, or general anesthetics, this core provides a validated entry point. Patent-protected derivatives demonstrate in vivo efficacy in reducing locomotive activity and preventing seizures [3]. This offers a clear advantage over unvalidated, non-trifluoromethyl analogs.

Targeted Protein Degradation (PROTACs): High-Affinity Kinase Ligand Warhead

The exceptional potency (e.g., 3.10 nM for TrkA [4]) and well-characterized binding mode of this core's derivatives make it an excellent choice as a warhead ligand for PROTAC development. The high affinity ensures efficient recruitment of the target kinase to the E3 ligase complex, a critical parameter for successful targeted degradation.

Quote Request

Request a Quote for 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.